2'-O-Methylcytidine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

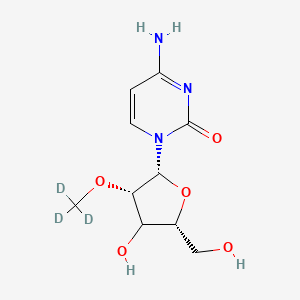

C10H15N3O5 |

|---|---|

Molecular Weight |

260.26 g/mol |

IUPAC Name |

4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-14)18-9(8)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7?,8+,9-/m1/s1/i1D3 |

InChI Key |

RFCQJGFZUQFYRF-UOGQMKCKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=CC(=NC2=O)N |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

what is the function of 2'-O-Methylcytidine-d3 in RNA research

An In-depth Technical Guide on the Function of 2'-O-Methylcytidine-d3 in RNA Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of epitranscriptomics, which involves the post-transcriptional modification of RNA, is a rapidly expanding field with significant implications for biology and medicine. One such modification, 2'-O-methylation, is a prevalent and functionally important alteration of ribonucleosides. Accurate quantification of these modifications is crucial for understanding their roles in cellular processes and disease. This technical guide focuses on the function and application of this compound (Cm-d3), a deuterated isotopologue of 2'-O-Methylcytidine (Cm). Its primary role is to serve as a high-fidelity internal standard in stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of endogenous Cm in biological samples.

Introduction to 2'-O-Methylation in RNA

2'-O-methylation (Nm) is a chemical modification where a methyl group is added to the 2'-hydroxyl group of the ribose sugar of a nucleotide.[1] This modification is found in a wide variety of RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[2]

The functional implications of 2'-O-methylation are diverse and significant:

-

Structural Stability: The 2'-O-methyl group helps to stabilize the A-form helical structure of RNA and protects the phosphodiester backbone from enzymatic degradation by ribonucleases and spontaneous hydrolysis.[1][2]

-

Immune Evasion: In higher eukaryotes, 2'-O-methylation, particularly in the 5' cap region of mRNA, helps the innate immune system distinguish endogenous RNA from foreign RNA (e.g., from viruses), thereby preventing an unwanted immune response.[3]

-

Regulation of RNA Function: Nm can influence RNA-protein interactions and modulate fundamental cellular processes such as pre-mRNA splicing and protein translation.[2]

Given the importance of 2'-O-Methylcytidine (Cm), its accurate quantification is essential for research in areas ranging from basic molecular biology to the development of mRNA-based therapeutics.[3][4]

The Core Function of this compound: A Stable Isotope Internal Standard

The central function of this compound in RNA research is to act as a stable isotope-labeled internal standard (SILIS) for quantitative mass spectrometry.[4][5]

In quantitative LC-MS/MS analysis, variations can arise during sample preparation, chromatographic separation, and ionization in the mass spectrometer. A SILIS is a non-radioactive, isotopically enriched version of the analyte of interest that is added in a known amount to the sample at the beginning of the workflow.[6] Since the SILIS is chemically identical to the endogenous analyte, it experiences the same processing and variations. However, because of the difference in mass (due to the deuterium atoms), the mass spectrometer can distinguish between the analyte and the standard.

By measuring the ratio of the signal from the endogenous analyte (Cm) to the signal from the known amount of the internal standard (Cm-d3), researchers can calculate the absolute quantity of the endogenous Cm with high precision and accuracy, effectively correcting for any sample loss or analytical variability.[4][6]

Experimental Workflow and Protocols

The quantification of Cm using Cm-d3 as an internal standard follows a well-defined workflow.

Caption: Experimental workflow for the quantification of 2'-O-Methylcytidine (Cm) using its deuterated analog as an internal standard.

Detailed Experimental Protocol: RNA Digestion for Mass Spectrometry

This protocol is adapted from established methods for preparing RNA samples for nucleoside analysis.[5][7][8]

-

RNA Isolation: Isolate total RNA or specific RNA fractions (e.g., mRNA) from cells or tissues using a standard RNA extraction method (e.g., TRIzol, column-based kits). Ensure the RNA is of high purity.

-

Quantify RNA: Accurately determine the concentration of the isolated RNA using a spectrophotometer or fluorometer.

-

Spiking with Internal Standard: To a known amount of RNA (e.g., 1 µg), add a precise, predetermined amount of this compound. The amount of standard added should be comparable to the expected amount of the endogenous analyte.

-

Enzymatic Digestion Reaction Setup:

-

RNA + Standard Mixture: up to 1 µg

-

10X Reaction Buffer (e.g., NEB Nucleoside Digestion Mix Reaction Buffer): 2 µl

-

Nucleoside Digestion Mix (containing a mixture of nucleases and phosphatases): 1 µl[8]

-

Nuclease-free water: to a final volume of 20 µl

-

-

Incubation: Incubate the reaction at 37°C for a minimum of 1 hour. For RNA with a high degree of modification, an overnight incubation may be necessary to ensure complete digestion.[3]

-

Sample Preparation for LC-MS/MS: Following digestion, the sample is typically ready for analysis. No additional purification is required, especially when using commercial low-glycerol digestion mixes.[8] If needed, enzymes can be removed by chloroform extraction or ultrafiltration.[5]

Data Presentation: Mass Spectrometry and Quantification

Mass Spectrometric Detection

In the mass spectrometer, the digested nucleosides are ionized (typically by electrospray ionization, ESI, in positive mode) and detected. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard.

-

Parent Ion (Precursor Ion): This is the m/z of the protonated nucleoside, [M+H]⁺.

-

Product Ion: When the parent ion is fragmented (e.g., by collision-induced dissociation), a characteristic fragment is produced. For nucleosides, this is typically the protonated nucleobase.[9]

Caption: Mass transitions for endogenous Cm and its d3-labeled internal standard in MS/MS analysis.

Quantitative Data Summary

The stable isotope dilution method has been used to determine the levels of Cm in various biological samples. The table below summarizes representative quantitative data.

| Sample Type | Organism/Cell Line | Analyte | Quantity (moles of Cm / mole of Cytidine) | Reference |

| Total RNA | Mouse Brain | 2'-O-Methylcytidine (Cm) | ~0.0025 | [4][5] |

| Total RNA | Mouse Pancreas | 2'-O-Methylcytidine (Cm) | ~0.0020 | [4][5] |

| Total RNA | Mouse Spleen | 2'-O-Methylcytidine (Cm) | ~0.0015 | [4][5] |

| Total RNA | Mouse Heart | 2'-O-Methylcytidine (Cm) | ~0.0005 | [4][5] |

| Total RNA | HEK293T Cells | 2'-O-Methylcytidine (Cm) | ~0.0018 | [4][5] |

| mRNA | HEK293T Cells | 2'-O-Methylcytidine (Cm) | ~0.0001 | [4][5] |

Note: The values are approximated from published data for illustrative purposes.

These data show that the abundance of Cm can vary significantly between different tissues and is much lower in purified mRNA compared to total RNA, which is rich in heavily modified rRNAs and tRNAs.[5]

Conclusion

This compound is an indispensable tool in the field of epitranscriptomics. Its function as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of endogenous 2'-O-Methylcytidine by mass spectrometry. This capability is fundamental for researchers investigating the distribution, regulation, and biological roles of this critical RNA modification. For scientists in academic research and in the development of RNA therapeutics, the use of deuterated standards like Cm-d3 is a cornerstone of robust quantitative analysis, providing reliable data to advance our understanding of RNA biology and improve the design of next-generation medicines.

References

- 1. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neb.com [neb.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Home - Cerilliant [cerilliant.com]

- 7. 2.13. RNA Digestion for Mass Spectrometry [bio-protocol.org]

- 8. neb.com [neb.com]

- 9. Modomics - A Database of RNA Modifications [genesilico.pl]

A Technical Guide to 2'-O-Methylcytidine-d3: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties and synthetic methodologies for 2'-O-Methylcytidine-d3, a deuterated analogue of the naturally occurring modified nucleoside, 2'-O-Methylcytidine. This isotopically labeled compound is a valuable tool in various research applications, particularly in the fields of drug metabolism and pharmacokinetics (DMPK), as well as in the study of RNA biology.

Chemical Properties

This compound is the deuterium-labeled version of 2'-O-Methylcytidine.[1] The incorporation of deuterium in the 2'-O-methyl group provides a valuable tool for mass spectrometry-based quantification in metabolic studies.[1] The chemical properties of the deuterated and non-deuterated forms are largely identical, with the primary difference being the molecular weight.

General Properties

| Property | Value | Reference |

| Chemical Name | 4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methoxy-d3)-tetrahydrofuran-2-yl]pyrimidin-2-one | [2] |

| Synonyms | O2'-Methylcytidine-d3 | [2] |

| Molecular Formula | C₁₀H₁₂D₃N₃O₅ | [2] |

| Molecular Weight | 260.26 g/mol | [2] |

| Appearance | Crystalline solid | [3] |

| CAS Number | 2140-72-9 (unlabeled) | [4] |

Solubility

| Solvent | Solubility | Reference |

| DMSO | 0.2 mg/mL | [3][5] |

| PBS (pH 7.2) | 10 mg/mL | [3][5] |

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

| Condition | Stability | Reference |

| Powder (-20°C) | ≥ 4 years | [3][6] |

| In DMSO (-80°C) | 6 months | [6] |

| In DMSO (4°C) | 2 weeks | [6] |

Synthesis of this compound

The synthesis of this compound typically involves the selective methylation of the 2'-hydroxyl group of a suitably protected cytidine derivative using a deuterated methylating agent. The following is a generalized protocol based on established methods for nucleoside modification.[7][8]

Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol

The following protocol outlines a plausible multi-step synthesis.

Step 1: Protection of Cytidine

-

Protect the 5'-hydroxyl group: Commercially available cytidine is first protected at the 5'-hydroxyl position, typically with a dimethoxytrityl (DMTr) group. This is achieved by reacting cytidine with DMTr-Cl in a suitable solvent like pyridine.

-

Protect the 4-amino group: The exocyclic amino group on the cytosine base is then protected, for example, with a benzoyl (Bz) group using benzoyl chloride. This prevents side reactions during the subsequent methylation step.

Step 2: 2'-O-Methylation

-

Selective Methylation: The protected cytidine derivative is then subjected to methylation. A common method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the 2'-hydroxyl group, followed by the addition of a deuterated methylating agent like iodomethane-d3 (CD₃I). The reaction is typically carried out in an anhydrous aprotic solvent like dimethylformamide (DMF).

Step 3: Deprotection

-

Removal of Protecting Groups: The protecting groups are removed in a sequential manner. The DMTr group is acid-labile and can be removed with a mild acid like dichloroacetic acid (DCA) or trichloroacetic acid (TCA). The benzoyl group is typically removed under basic conditions, for example, with aqueous ammonia.

Step 4: Purification

-

Chromatography: The final product, this compound, is purified from the reaction mixture using chromatographic techniques such as silica gel column chromatography or reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

Characterization Data

The identity and purity of the synthesized this compound are confirmed using various analytical techniques. The data for the non-deuterated analogue, 2'-O-Methylcytidine, is often used as a reference.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the incorporation of the deuterium label.

| Technique | Ionization Mode | Key Fragments (m/z) for C₁₀H₁₅N₃O₅ (non-deuterated) | Reference |

| GC-MS | EI | 112, 151 | [4] |

| MS-MS | Negative | 108.03043, 123.05596 | [4] |

| MS-MS | Positive | 112.0501, 258.1084 | [4] |

| LC-MS | ESI Negative | [M-H]⁻: 256.0936 | [4] |

For this compound, the molecular ion peak and relevant fragments would be shifted by +3 Da compared to the non-deuterated compound.

Applications in Research and Drug Development

2'-O-Methylcytidine is a naturally occurring modification in RNA that can influence its structure and function.[9] The deuterated analogue, this compound, serves as a critical internal standard in quantitative bioanalytical assays. Its use in liquid chromatography-mass spectrometry (LC-MS) allows for precise measurement of the non-deuterated drug candidate or its metabolites in biological matrices, which is essential for pharmacokinetic and drug metabolism studies.[1] Furthermore, as 2'-O-Methylcytidine itself has shown inhibitory activity against the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), its derivatives and labeled versions are of significant interest in antiviral research.[3][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2'-O-Methyl-d3 Cytidine | LGC Standards [lgcstandards.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 2'-O-Methylcytidine | C10H15N3O5 | CID 150971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. 2'-O-Methylcytidine Datasheet DC Chemicals [dcchemicals.com]

- 7. The modified nucleosides of tRNAs. II. Synthesis of 2'-O-methylcytidylyl (3'-5') cytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Influence of 2'-Modifications (O-Methylation, Fluorination, and Stereochemical Inversion) on the Base Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs: Implications for the Stabilities of i-Motif Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Unknown: An In-Depth Technical Guide to Exploring the In Vivo Metabolic Fate of 2'-O-Methylcytidine-d3

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo metabolic studies on 2'-O-Methylcytidine-d3 are not extensively available in publicly accessible literature. This guide therefore provides a comprehensive framework based on the known metabolism of analogous nucleosides and outlines the necessary experimental protocols to elucidate the specific metabolic fate of this compound.

Executive Summary

2'-O-Methylcytidine is a modified nucleoside with therapeutic potential, notably as an inhibitor of viral replication.[1][2] The deuterated form, this compound, is of significant interest for its potential to offer a more favorable pharmacokinetic profile by altering its metabolic rate. Understanding the in vivo metabolic fate of this compound is critical for its development as a therapeutic agent. This technical guide synthesizes the current understanding of nucleoside analogue metabolism to propose a putative metabolic pathway for this compound and provides detailed experimental methodologies for its comprehensive in vivo characterization.

Proposed Metabolic Pathways of this compound

The metabolism of nucleoside analogues typically involves two primary competing pathways: anabolic phosphorylation, which leads to the active form of the drug, and catabolic degradation, which results in inactive metabolites.

2.1 Anabolic Pathway: Phosphorylation

For 2'-O-Methylcytidine to exert its biological activity, it is anticipated to undergo sequential phosphorylation by intracellular kinases to form 2'-O-Methylcytidine-5'-monophosphate (2'-O-Me-CMP-d3), -diphosphate (2'-O-Me-CDP-d3), and the active -triphosphate (2'-O-Me-CTP-d3). The triphosphate form can then be incorporated into nucleic acids, leading to chain termination or other disruptions of nucleic acid metabolism. However, some studies on 2'-O-Methylcytidine in cell culture suggest that it yields very little triphosphate, indicating this may not be the predominant pathway.[1]

2.2 Catabolic Pathway: Deamination and Subsequent Metabolism

A primary route for the metabolism of cytidine and its analogues is deamination, catalyzed by the enzyme cytidine deaminase (CDA), to form the corresponding uridine derivative.[3][4] It is therefore highly probable that this compound is deaminated to 2'-O-Methyluridine-d3. This metabolite would likely be further catabolized through pathways similar to those for endogenous uridine.

The presence of the 2'-O-methyl group is known to confer resistance to nuclease degradation, which may prolong the half-life of the parent compound and its metabolites.[5] Furthermore, the deuterium label on the methyl group may introduce a kinetic isotope effect, potentially slowing the rate of enzymatic processes that involve the cleavage of a carbon-deuterium bond, although this is less likely to impact deamination directly.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2'-O-Methylcytidine | 2140-72-9 | NM06302 | Biosynth [biosynth.com]

- 3. Cytidine deaminases catalyze the conversion of N(S,O)4-substituted pyrimidine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human cytidine deaminase: A biochemical characterization of its naturally occurring variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Mark: A Technical Guide to 2'-O-Methylated Nucleosides in Biology

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-O-methylation (Nm), the addition of a methyl group to the 2' hydroxyl of the ribose moiety of a nucleoside, represents one of the most common and highly conserved post-transcriptional modifications in the RNA world.[1][2][3] Once considered a subtle decoration on structural RNAs, Nm is now recognized as a critical regulator of a multitude of cellular processes, from the fine-tuning of ribosome function to the intricate dance of immune recognition. Its influence extends to RNA stability, structure, and interactions, with dysregulation increasingly implicated in a range of human diseases, including cancer, cardiovascular conditions, and neurological syndromes.[2][4] This technical guide provides a comprehensive overview of the discovery, biological significance, and methodologies for the study of 2'-O-methylated nucleosides, offering a valuable resource for researchers and drug development professionals seeking to explore this burgeoning field of epitranscriptomics.

Discovery and Distribution: An Abundant and Ancient Modification

The presence of 2'-O-methylated nucleotides in RNA was first detected through classical biochemical methods, such as total RNA hydrolysis followed by the measurement of released methanol.[5] These early studies revealed that Nm is a widespread modification, particularly abundant in stable non-coding RNAs like ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA).[1][4] In eukaryotes, the vast majority of these modifications are found in rRNA.[6] More recently, Nm has also been identified in the 5' cap structure of virtually all messenger RNAs (mRNAs) in higher eukaryotes and at internal sites within mRNA, as well as at the 3' end of Piwi-interacting RNAs (piRNAs) and plant microRNAs (miRNAs).[4]

The enzymatic machinery responsible for the vast majority of site-specific 2'-O-methylation in eukaryotic rRNA and snRNA is the C/D box small nucleolar ribonucleoprotein (snoRNP) complex.[1][7] This complex utilizes a guide snoRNA (a C/D box snoRNA) to direct the catalytic subunit, the methyltransferase Fibrillarin (FBL), to the specific nucleotide to be modified.[7][8] However, stand-alone protein enzymes are also known to catalyze 2'-O-methylation in other RNA species, such as FTSJ1 in tRNAs.[1]

The sheer number of 2'-O-methylated sites highlights their importance. For instance, there are approximately 55 identified 2'-O-methylations in yeast rRNA and over 106 in human rRNA.[1][7]

Quantitative Data on 2'-O-Methylation Sites

| Organism | RNA Type | Number of Known 2'-O-Methylation Sites | Reference(s) |

| Saccharomyces cerevisiae (Yeast) | rRNA | ~55 | [1][7] |

| Homo sapiens (Human) | rRNA | >106 | [1][7] |

Biological Significance: A Multifaceted Regulator

The addition of a methyl group to the 2' hydroxyl of the ribose has profound effects on the properties and function of the RNA molecule.

RNA Stability and Structure

2'-O-methylation enhances the stability of RNA by making the phosphodiester backbone more resistant to both enzymatic and alkaline hydrolysis.[1][5][9] The presence of the 2'-hydroxyl group in RNA makes it inherently less stable than DNA; methylation of this group mitigates this susceptibility.[9] From a structural standpoint, the 2'-O-methyl group favors the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices. This stabilizes RNA duplexes, with each Nm modification contributing approximately 0.2 kcal/mol to the stability of the structure.[1][4]

Regulation of Translation

Given its high abundance in rRNA, it is no surprise that 2'-O-methylation plays a crucial role in ribosome biogenesis and function.[3] These modifications, often clustered in functionally important regions of the ribosome, are critical for the correct folding and processing of pre-rRNA and the assembly of the ribosomal subunits.[2] Alterations in rRNA methylation patterns can impact translational fidelity and efficiency.[4] For example, the loss of a specific 2'-O-methylation in 18S rRNA has been shown to decrease the translation efficiency of mRNAs containing AU-rich codons.[4]

Splicing

In small nuclear RNAs (snRNAs), which are core components of the spliceosome, 2'-O-methylated nucleosides are essential for proper pre-mRNA splicing. Modifications at the 5' end of U2 snRNA, for instance, are required for the formation of the spliceosomal E-complex.[4]

Immune Evasion and Self vs. Non-Self Recognition

In higher eukaryotes, the 5' cap of mRNA is 2'-O-methylated at the first and sometimes the second nucleotide (Cap1 and Cap2). This modification is a key determinant for the innate immune system to distinguish "self" from "non-self" RNA. Viral RNAs that lack this modification are recognized by cytosolic pattern recognition receptors, triggering an antiviral immune response.[9] Many viruses, including SARS-CoV-2 and HIV, have evolved mechanisms to 2'-O-methylate their own RNA to evade this host surveillance.[9]

Methodologies for the Study of 2'-O-Methylated Nucleosides

A variety of techniques have been developed to detect, map, and quantify 2'-O-methylated nucleosides, ranging from classical biochemical assays to cutting-edge high-throughput sequencing methods.

Classical Methods

Early methods for detecting 2'-O-methylation relied on the chemical properties of the modified nucleotide. These included:

-

Resistance to Alkaline Hydrolysis: The phosphodiester bond 3' to a 2'-O-methylated nucleotide is resistant to alkaline hydrolysis. This property was exploited to isolate and identify these modified residues.[5][6]

-

Chromatography: Various chromatographic techniques have been used to separate and identify 2'-O-methylated nucleosides from total RNA hydrolysates.[5]

Primer Extension-Based Methods

The advent of reverse transcriptase (RT) provided new avenues for mapping 2'-O-methylation sites.

-

RT Stop at Low dNTP Concentrations: At low concentrations of deoxynucleotide triphosphates (dNTPs), reverse transcriptase has a tendency to pause or stop at a 2'-O-methylated nucleotide. This "RT stop" can be detected by primer extension analysis.[5][6][9]

High-Throughput Sequencing Approaches

Recent advances in sequencing technology have enabled the transcriptome-wide mapping of 2'-O-methylation sites.

-

RiboMethSeq: This method leverages the resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to alkaline hydrolysis. RNA is randomly fragmented by alkali, and the resulting fragments are sequenced. The positions of 2'-O-methylation are identified as gaps in the sequencing coverage.[1][5]

-

2'-OMe-Seq: This approach is a high-throughput adaptation of the RT stop method. By comparing sequencing libraries prepared under low and high dNTP concentrations, sites of 2'-O-methylation can be identified.[5]

-

Nm-Seq and RibOxi-Seq: These methods utilize the resistance of a 2'-O-methylated 3'-terminus to periodate oxidation.[5]

-

Nanopore Sequencing: Direct RNA sequencing using nanopore technology offers the potential to detect 2'-O-methylation and other RNA modifications directly by analyzing the alterations in the electrical current as the RNA molecule passes through the nanopore.[9]

Experimental Protocol: RiboMethSeq for rRNA 2'-O-Methylation Profiling

This protocol provides a generalized workflow for RiboMethSeq.

-

RNA Isolation: Isolate total RNA from the sample of interest using a standard protocol (e.g., TRIzol extraction followed by DNase treatment). Ensure high quality and integrity of the RNA.

-

rRNA Depletion (Optional): If analyzing mRNA, deplete ribosomal RNA using a commercially available kit. For rRNA analysis, this step is omitted.

-

Alkaline Hydrolysis:

-

Resuspend 1-5 µg of RNA in a sodium bicarbonate buffer (e.g., 50 mM NaHCO3, pH 9.2).

-

Incubate at 95°C for a specific duration (e.g., 15-20 minutes) to achieve random fragmentation. The timing needs to be optimized to obtain fragments in the desired size range (e.g., 50-100 nucleotides).

-

Immediately stop the reaction by placing the tubes on ice and adding a neutralizing buffer.

-

-

Library Preparation for High-Throughput Sequencing:

-

3' Dephosphorylation: Treat the fragmented RNA with T4 Polynucleotide Kinase (PNK) to remove the 3' phosphate groups.

-

3' Ligation: Ligate a pre-adenylated 3' adapter to the RNA fragments using T4 RNA Ligase 2, truncated.

-

5' Phosphorylation: Phosphorylate the 5' end of the RNA fragments using T4 PNK.

-

5' Ligation: Ligate a 5' adapter to the RNA fragments using T4 RNA Ligase 1.

-

Reverse Transcription: Perform reverse transcription using a primer complementary to the 3' adapter to generate cDNA.

-

PCR Amplification: Amplify the cDNA library using primers that add the necessary sequences for the sequencing platform (e.g., Illumina adapters).

-

-

Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

-

Data Analysis:

-

Read Mapping: Align the sequencing reads to the reference rRNA sequences.

-

Coverage Analysis: Calculate the sequencing coverage at each nucleotide position.

-

Identification of Methylation Sites: 2'-O-methylated sites will appear as positions with a significant drop in the number of reads starting at the +1 position downstream of the modified nucleotide, due to the protection from hydrolysis.

-

Signaling Pathways and Workflows

C/D Box snoRNP-Guided 2'-O-Methylation

Caption: C/D Box snoRNP-guided 2'-O-methylation of a target RNA.

RiboMethSeq Experimental Workflow

Caption: A simplified workflow for RiboMethSeq analysis.

Conclusion and Future Directions

The study of 2'-O-methylated nucleosides has transitioned from descriptive cataloging to a dynamic field with significant implications for our understanding of gene regulation and human disease. The development of high-throughput mapping techniques has been instrumental in this progress, revealing the dynamic nature of rRNA 2'-O-methylation and the presence of previously unappreciated internal modifications in mRNA.[4][10]

Future research will likely focus on several key areas:

-

Functional Characterization of Individual Nm Sites: Elucidating the precise functional role of each of the hundreds of 2'-O-methylation sites remains a major challenge.

-

Regulation of 2'-O-Methylation: Understanding how the levels and patterns of 2'-O-methylation are regulated in response to different cellular signals and environmental stresses is crucial.

-

Therapeutic Potential: The critical role of 2'-O-methylation in viral replication and cancer progression makes the enzymes responsible for this modification attractive targets for drug development. Furthermore, incorporating 2'-O-methylated nucleosides into RNA-based therapeutics can enhance their stability and reduce their immunogenicity.[8]

References

- 1. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 2. RNA 2′-O-Methylation (Nm) Modification in Human Diseases [mdpi.com]

- 3. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mapping 2'-O-methyl groups in ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2′O-Ribose Methylation of Ribosomal RNAs: Natural Diversity in Living Organisms, Biological Processes, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]

- 9. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 10. researchgate.net [researchgate.net]

The Ubiquitous Regulator: A Technical Guide to the Natural Occurrence and Function of 2'-O-Methylcytidine in RNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence, quantification, and functional implications of 2'-O-Methylcytidine (Cm), a prevalent post-transcriptional RNA modification. As our understanding of the epitranscriptome deepens, the significance of modifications like Cm in regulating fundamental biological processes is becoming increasingly apparent, opening new avenues for therapeutic intervention and drug development. This document provides a comprehensive overview of Cm's distribution across various RNA species, detailed experimental protocols for its detection and quantification, and a functional analysis of its role in key cellular pathways.

Natural Occurrence of 2'-O-Methylcytidine Across RNA Species

2'-O-methylation (Nm) is one of the most common post-transcriptional modifications found in stable RNA molecules, and 2'-O-Methylcytidine (Cm) is a key component of this epitranscriptomic mark. It is present in all major classes of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA), where it plays a critical role in RNA stability, structure, and function.[1][2][3]

Transfer RNA (tRNA)

In tRNA, Cm modifications are found at specific, evolutionarily conserved positions where they are crucial for the proper folding, stability, and function of the molecule.[3] For instance, Cm is often found at the first position of the anticodon, where it enhances the stability of the codon-anticodon duplex during translation.[4] It is also present in the acceptor stem at positions 4 and 6.[5][6] The methylation at these positions is catalyzed by specific tRNA methyltransferases, such as Trm13 and Trm7 in yeast.[5] The presence of Cm contributes to the overall structural integrity of the L-shaped tRNA molecule, which is essential for its role in protein synthesis.[6]

Ribosomal RNA (rRNA)

rRNA is heavily decorated with 2'-O-methylations, including Cm, which are essential for ribosome biogenesis and function.[7][8][9] These modifications are primarily guided by small nucleolar RNAs (snoRNAs) that direct the methylation machinery to specific sites on the rRNA.[10][11] Cm modifications in rRNA are clustered in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding center, where they contribute to the correct folding of rRNA and the overall stability of the ribosomal subunits.[12] This, in turn, influences the fidelity and efficiency of protein translation.[13] Studies have shown that the stoichiometry of these modifications can be fractional, leading to a heterogeneous population of ribosomes within a cell.[12][14]

Small Nuclear RNA (snRNA)

2'-O-methylation is also a common modification in snRNAs, which are key components of the spliceosome responsible for pre-mRNA splicing.[2][14] Cm modifications are found in functionally critical regions of snRNAs, such as those that interact with the pre-mRNA at the splice sites.[15] These modifications are thought to stabilize the snRNA structure and modulate RNA-RNA and RNA-protein interactions within the spliceosome, thereby ensuring the accuracy and efficiency of the splicing process.[15]

Messenger RNA (mRNA)

The discovery of internal 2'-O-methylation in mRNA has unveiled a new layer of gene expression regulation.[16][17][18] These modifications can influence mRNA stability, with some studies suggesting a positive correlation between FBL-mediated Nm and increased mRNA stability and expression levels.[19][20] Furthermore, 2'-O-methylation within the coding sequence of an mRNA can impact translation elongation by sterically hindering the interaction of ribosomal monitoring bases with the codon-anticodon helix, leading to a disruption of tRNA decoding.[13][21]

Quantitative Data on 2'-O-Methylcytidine Occurrence

The following tables summarize the quantitative data on the abundance of 2'-O-Methylcytidine (Cm) and total 2'-O-methylation (Nm) in various RNA species and tissues, compiled from multiple studies.

Table 1: Quantification of 2'-O-Methylated Nucleosides in Total RNA and mRNA from HEK293T Cells

| Nucleoside | Moles per 10^6 Nucleosides (Total RNA) | Moles per 10^6 Nucleosides (mRNA) |

| Cm | 1300 ± 100 | 30 ± 10 |

| Am | 1200 ± 100 | 100 ± 20 |

| m⁵C | 2200 ± 200 | 50 ± 10 |

| m⁶A | 1300 ± 100 | 2100 ± 200 |

Data sourced from[1]. This table highlights the significantly lower abundance of Cm in mRNA compared to total RNA, which is rich in heavily modified rRNA and tRNA.

Table 2: Tissue-Specific Distribution of 2'-O-Methylated Nucleosides in Mouse

| Nucleoside | Brain (pmol/µg RNA) | Heart (pmol/µg RNA) | Pancreas (pmol/µg RNA) | Spleen (pmol/µg RNA) |

| Cm | 2.6 ± 0.3 | 0.9 ± 0.1 | 2.1 ± 0.2 | 1.9 ± 0.2 |

| Am | 2.3 ± 0.2 | 0.8 ± 0.1 | 1.8 ± 0.2 | 1.6 ± 0.1 |

| m⁵C | 2.8 ± 0.3 | 2.0 ± 0.2 | 2.5 ± 0.3 | 2.4 ± 0.2 |

| m⁶A | 0.9 ± 0.1 | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.8 ± 0.1 |

Data sourced from[1]. This table demonstrates the tissue-specific variation in the levels of Cm and other methylated nucleosides.

Table 3: Stoichiometry of 2'-O-Methylation at Specific Sites in Human HeLa Cell rRNA

| rRNA | Site | Stoichiometry (%) |

| 18S | C403 | >95 |

| 18S | C497 | 75 ± 5 |

| 18S | C1272 | >95 |

| 28S | C1719 | 80 ± 5 |

| 28S | C2335 | 60 ± 10 |

| 28S | C4424 | >95 |

Data compiled from RiboMeth-seq analysis, indicating that while many sites are fully methylated, a significant portion exhibits fractional modification, contributing to ribosome heterogeneity.[14]

Experimental Protocols for Detection and Quantification

Accurate detection and quantification of Cm are crucial for understanding its biological roles. Below are detailed methodologies for key experiments.

Quantification of 2'-O-Methylcytidine by HPLC-MS/MS

This method allows for the sensitive and accurate quantification of global Cm levels in RNA samples.

1. RNA Digestion:

-

Dissolve 2-10 µg of purified RNA in 60 µl of nuclease-free water.

-

Add 10 µl of 100 mM ammonium acetate (pH 5.3), 20 µl of 10 mM zinc chloride, and 5 µl of nuclease P1 (2 U/µl). Incubate at 42°C for 2 hours.[22]

-

Add 15 µl of 500 mM Tris buffer (pH 8.3) and 15 µl of 100 mM magnesium acetate.

-

Add 2.5 µl of snake venom phosphodiesterase (0.01 U/µl) and 0.25 µl of alkaline phosphatase (1 U/µl). Incubate at 37°C for 2 hours.[22]

-

Centrifuge the reaction mixture at >14,000 x g for 10 minutes to pellet the enzymes.[22]

-

Carefully transfer the supernatant containing the nucleosides for LC-MS/MS analysis.

2. Stable Isotope-Dilution:

-

For absolute quantification, a known amount of stable isotope-labeled internal standard (e.g., ¹³C₅-2'-O-methylcytidine) is added to the RNA sample before digestion or to the final nucleoside mixture.[1]

3. LC-MS/MS Analysis:

-

Inject the nucleoside mixture onto a reverse-phase C18 column.

-

Separate the nucleosides using a gradient of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B). A typical gradient might be 0-5% B over 5 min, 5-15% B over 37 min, followed by a wash and re-equilibration.[1]

-

The eluent is introduced into a tandem mass spectrometer operating in positive ion mode.

-

Quantification is performed using multiple reaction monitoring (MRM) by monitoring the specific precursor-to-product ion transitions for Cm and its corresponding internal standard.

Transcriptome-wide Mapping of 2'-O-Methylation by Nm-seq

Nm-seq provides single-nucleotide resolution mapping of 2'-O-methylation sites across the transcriptome.

1. RNA Fragmentation and 3'-End Blocking:

-

Fragment total RNA or poly(A)-selected RNA to an average size of ~100 nucleotides using alkaline hydrolysis or enzymatic methods.

-

Perform a single round of oxidation with sodium periodate followed by β-elimination to block the 3'-ends of fragments ending with a 2'-hydroxyl group.[4]

2. Iterative Oxidation-Elimination-Dephosphorylation (OED) Cycles:

-

Subject the RNA fragments to multiple OED cycles to sequentially remove 2'-unmodified nucleotides from the 3'-end.[4]

- Oxidation: Treat with sodium periodate to oxidize the 2',3'-vicinal diol of the 3'-terminal nucleotide.

- Elimination: Induce β-elimination of the oxidized nucleotide using a mildly basic buffer.

- Dephosphorylation: Remove the resulting 3'-phosphate using a phosphatase to allow for the next cycle.

-

These cycles proceed until a 2'-O-methylated nucleotide is encountered at the 3'-end, which resists oxidation and halts the process.

3. Library Construction and Sequencing:

-

Ligate a 3' adapter to the exposed 3'-hydroxyl of the 2'-O-methylated fragments.

-

Perform reverse transcription, 5' adapter ligation, and PCR amplification to generate a sequencing library.

-

Sequence the library on a high-throughput sequencing platform. The 5'-end of the sequencing reads corresponds to the nucleotide immediately downstream of the 2'-O-methylation site.

Site-Specific Validation and Quantification by RNase H-based Assay (Nm-VAQ)

This method allows for the validation and absolute quantification of the methylation ratio at specific sites.[23]

1. Design of Chimeric Probes:

-

For each target site, design a chimeric oligonucleotide probe consisting of a central DNA "window" flanked by 2'-O-methylated RNA nucleotides. The DNA portion is complementary to the RNA sequence at the site of interest.[23][24]

2. RNase H Digestion:

-

Hybridize the target RNA with the chimeric probe.

-

Add RNase H, which will cleave the RNA strand of the RNA/DNA hybrid.

-

The presence of a 2'-O-methylation at the target site will inhibit RNase H cleavage.[23]

3. Quantification by qRT-PCR:

-

Perform quantitative reverse transcription PCR (qRT-PCR) using primers that flank the cleavage site.

-

The amount of intact RNA (resistant to cleavage due to methylation) is quantified and compared to a control reaction without RNase H to determine the methylation stoichiometry.[23]

Note on miCLIP-seq: While miCLIP (m6A individual-nucleotide-resolution cross-linking and immunoprecipitation) is a powerful technique for mapping RNA modifications like m6A at single-nucleotide resolution, it relies on the availability of a specific antibody that can be UV-crosslinked to the modification.[3][18][25] Currently, there are no commercially available antibodies specific for 2'-O-Methylcytidine that are suitable for the miCLIP protocol. Therefore, this method is not typically used for mapping Cm.

Functional Roles and Pathway Involvement of 2'-O-Methylcytidine

The functional consequences of Cm modification are diverse and context-dependent, primarily influencing the fundamental processes of pre-mRNA splicing and protein synthesis.

Impact on Pre-mRNA Splicing

The 2'-hydroxyl group of the branch point adenosine within an intron is chemically essential for initiating the first step of splicing. The presence of a methyl group at this position (2'-O-methylation) would block this nucleophilic attack. Modifications within the snRNAs that form the spliceosome also play a crucial role in its assembly and catalytic activity.

Caption: Workflow of pre-mRNA splicing and inhibition by 2'-O-methylation.

As depicted in the diagram, 2'-O-methylation can impact splicing in two main ways. First, Cm within snRNAs can modulate the assembly and catalytic activity of the spliceosome.[15] Second, if a 2'-O-methylation were to occur at the branch point adenosine of the pre-mRNA itself, it would inhibit the first transesterification step, thereby blocking splicing.[6][7]

Disruption of Translation Elongation

During protein synthesis, the ribosome decodes the mRNA sequence three nucleotides at a time (a codon). The accuracy of this process is critical for producing functional proteins. 2'-O-methylation within an mRNA codon can interfere with this process.

Caption: Impact of mRNA 2'-O-methylation on the translation elongation cycle.

The presence of a 2'-O-methyl group on a nucleotide within an mRNA codon can cause a steric clash with key monitoring bases (G530, A1492, and A1493) in the ribosome's decoding center.[13][21] This perturbation disrupts the canonical interaction between the codon-anticodon helix and the ribosome, which in turn inhibits the downstream steps of GTP hydrolysis by the elongation factor EF-Tu and the accommodation of the aminoacyl-tRNA in the A-site.[13] This leads to an increased rejection of the cognate tRNA and a stalling of translation elongation.[13][21]

Conclusion and Future Perspectives

2'-O-Methylcytidine is a widespread and functionally significant RNA modification. Its presence across all major RNA species underscores its fundamental role in regulating gene expression at multiple levels, from the processing of RNA transcripts to the synthesis of proteins. The development of sophisticated analytical techniques has enabled the precise mapping and quantification of Cm, revealing a dynamic and heterogeneous landscape of RNA methylation that can vary between different cell types and physiological states.

For researchers in drug development, the enzymes that install and the proteins that recognize these modifications represent a promising class of novel therapeutic targets. Modulating the activity of tRNA and rRNA methyltransferases could offer new strategies for combating diseases characterized by dysregulated protein synthesis, such as cancer. Furthermore, understanding how Cm affects the stability and translation of specific mRNAs could lead to the development of novel RNA-based therapeutics with enhanced efficacy and stability. The continued exploration of the 2'-O-methylome will undoubtedly uncover further intricacies of its role in health and disease, paving the way for innovative diagnostic and therapeutic approaches.

References

- 1. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2'-O-RNA Methylation Sequencing Service - CD Genomics [cd-genomics.com]

- 3. Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new method for detecting sites of 2'-O-methylation in RNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of pre-mRNA splicing in Xenopus oocytes by targeted 2'-O-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of pre-mRNA splicing in Xenopus oocytes by targeted 2′-O-methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for mapping 2'-O-methylation using nanopore direct RNA-seq data with NanoNm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Profiling of 2′-O-Me in human rRNA reveals a subset of fractionally modified positions and provides evidence for ribosome heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pre-mRNA modifications and their role in nuclear processing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 18. miCLIP-m6A [illumina.com]

- 19. biorxiv.org [biorxiv.org]

- 20. protocols.io [protocols.io]

- 21. 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Detection of RNA Modifications by HPLC Analysis and Competitive ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. researchgate.net [researchgate.net]

- 25. Overview of Sequencing Methods for RNA m6A Profiling - CD Genomics [rna.cd-genomics.com]

In-Depth Structural Analysis of 2'-O-Methylcytidine-d3 via NMR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 2'-O-Methylcytidine-d3, a deuterated analog of a modified nucleoside, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document details experimental protocols and presents a summary of expected NMR data, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

2'-O-Methylcytidine is a naturally occurring modified ribonucleoside that plays a significant role in the stability and function of RNA. Its deuterated analog, this compound, where the three hydrogen atoms of the 2'-O-methyl group are replaced with deuterium, is a crucial tool for various biochemical and pharmacological studies. Deuterium labeling provides a non-radioactive isotopic tracer and can be used to investigate metabolic pathways, reaction mechanisms, and as an internal standard in mass spectrometry-based quantification. The structural integrity and purity of this isotopically labeled compound are paramount for its application, and NMR spectroscopy stands as the primary analytical technique for its characterization.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative techniques for confirming its structure and assessing its purity. The deuteration at the 2'-O-methyl position will result in the absence of a proton signal for this group in the ¹H NMR spectrum and a characteristic triplet in the ¹³C NMR spectrum due to coupling with deuterium (spin I=1).

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.8 - 8.0 | d | ~7.5 |

| H-5 | ~5.9 - 6.1 | d | ~7.5 |

| H-1' | ~5.8 - 6.0 | d | ~3-4 |

| H-2' | ~4.1 - 4.3 | t | ~4-5 |

| H-3' | ~4.0 - 4.2 | t | ~4-5 |

| H-4' | ~3.9 - 4.1 | m | |

| H-5'a, H-5'b | ~3.7 - 3.9 | m | |

| 5'-OH | Variable | br s | |

| 3'-OH | Variable | br s | |

| NH₂ | Variable | br s |

Note: Chemical shifts are referenced to a standard (e.g., TMS or residual solvent peak) and can vary depending on the solvent and concentration. The 2'-O-CD₃ group will not show a signal in the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 | ~165 - 167 |

| C-2 | ~156 - 158 |

| C-6 | ~141 - 143 |

| C-5 | ~95 - 97 |

| C-1' | ~90 - 92 |

| C-4' | ~84 - 86 |

| C-2' | ~80 - 82 |

| C-3' | ~70 - 72 |

| C-5' | ~60 - 62 |

| 2'-O-CD₃ | ~58 - 60 (triplet) |

Note: The 2'-O-CD₃ carbon will appear as a triplet in the proton-decoupled ¹³C NMR spectrum due to ¹J(C,D) coupling.

Experimental Protocols

The following provides a generalized experimental protocol for the NMR analysis of this compound. Specific parameters may need to be optimized based on the available instrumentation and sample concentration.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a calibrated solvent peak, for accurate chemical shift referencing.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30 or similar

-

Number of scans: 16-64 (depending on concentration)

-

Relaxation delay (d1): 1-5 seconds

-

Acquisition time (aq): 2-4 seconds

-

Spectral width (sw): ~12-16 ppm

-

-

-

¹³C NMR:

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zgpg30 or similar with proton decoupling

-

Number of scans: 1024-4096 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay (d1): 2-5 seconds

-

Spectral width (sw): ~200-250 ppm

-

-

-

2D NMR (Optional but Recommended):

-

To aid in the unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired NMR data.

Signaling Pathway and Biological Relevance

2'-O-methylation is a common post-transcriptional modification of RNA, catalyzed by a class of enzymes known as 2'-O-methyltransferases. This modification is crucial for various cellular processes. The diagram below illustrates the general pathway of RNA 2'-O-methylation.

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of this compound. By combining one- and two-dimensional NMR experiments, researchers can confidently verify the identity, purity, and isotopic labeling of this important molecule. The provided data and protocols serve as a foundational guide for scientists and professionals engaged in the development and application of modified nucleosides in their research.

Investigating the Antiviral Spectrum of 2'-O-Methylcytidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral spectrum of 2'-O-Methylcytidine and its derivatives. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the antiviral activity, mechanisms of action, and relevant experimental protocols for this class of compounds.

Introduction to 2'-O-Methylcytidine Derivatives

2'-O-Methylcytidine is a modified nucleoside analog that has garnered significant interest in the field of antiviral research. Modifications at the 2' position of the ribose sugar, such as the addition of a methyl group, can confer potent and broad-spectrum antiviral activity. These derivatives often act as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. By mimicking natural nucleosides, these analogs can be incorporated into the growing viral RNA chain, leading to premature termination and inhibition of viral replication. This guide focuses on the antiviral properties of 2'-O-Methylcytidine and its closely related and well-studied counterpart, 2'-C-Methylcytidine, providing a comprehensive look at their potential as therapeutic agents.

Antiviral Spectrum and Potency

2'-O-Methylcytidine and its derivatives have demonstrated inhibitory activity against a range of RNA viruses. The primary mechanism of action involves the intracellular phosphorylation of the nucleoside analog to its active triphosphate form, which then competes with natural nucleotides for incorporation by the viral RNA-dependent RNA polymerase (RdRp).

Quantitative Antiviral Data

The following tables summarize the in vitro antiviral activity of 2'-O-Methylcytidine and the closely related 2'-C-Methylcytidine against various RNA viruses. The data includes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a measure of the compound's therapeutic window (CC50/EC50).

Table 1: Antiviral Activity of 2'-O-Methylcytidine

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference |

| 2'-O-Methylcytidine | Hepatitis C Virus (HCV) | Huh-7 (Replicon) | 21.2 | >100 | >4.7 | [1] |

Table 2: Antiviral Activity of 2'-C-Methylcytidine Derivatives

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference |

| 2'-C-Methylcytidine | Human Norovirus (Replicon) | Not Specified | 8.2 ± 0.7 | >100 | >12.2 | [2] |

| 2'-C-Methylcytidine | Foot-and-Mouth Disease Virus (FMDV) | BHK-21 | 6.4 ± 3.8 | Not Reported | Not Reported | [3] |

| 2'-C-Methylcytidine | Hepatitis E Virus (HEV) | Huh7-p6-Luc | 1.64 | 111.2 | 67.8 | [4] |

| NM-107 (2'-C-Methylcytidine) | Hepatitis C Virus (HCV) | Not Specified | Not Reported (EC90 = 7.6 µM) | >100 | Not Reported | [5] |

Mechanism of Action: Intracellular Activation and Polymerase Inhibition

The antiviral activity of 2'-O-Methylcytidine and its derivatives is dependent on their intracellular conversion to the active 5'-triphosphate form. This multi-step phosphorylation is carried out by host cell kinases.

Intracellular Activation Pathway

The proposed intracellular activation pathway for 2'-O-Methylcytidine involves a three-step phosphorylation cascade:

-

Monophosphorylation: 2'-O-Methylcytidine is first phosphorylated to 2'-O-Methylcytidine-5'-monophosphate. This initial and often rate-limiting step is catalyzed by Uridine-Cytidine Kinase (UCK) , with isoforms UCK1 and UCK2 being the likely candidates.[6][7]

-

Diphosphorylation: The monophosphate is then converted to 2'-O-Methylcytidine-5'-diphosphate by UMP-CMP Kinase (CMPK1) .[1][2]

-

Triphosphorylation: Finally, the diphosphate is phosphorylated to the active 2'-O-Methylcytidine-5'-triphosphate by Nucleoside Diphosphate Kinase (NDPK) .[8][9]

Once formed, 2'-O-Methylcytidine-5'-triphosphate acts as a competitive inhibitor of the viral RdRp. It is incorporated into the nascent viral RNA strand, where the presence of the 2'-O-methyl group sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination and the cessation of viral RNA synthesis.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to determine the antiviral activity and cytotoxicity of 2'-O-Methylcytidine derivatives.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero, Huh-7, MDCK)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Virus stock of known titer

-

2'-O-Methylcytidine derivative stock solution

-

96-well cell culture plates

-

Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Dilution: Prepare serial dilutions of the 2'-O-Methylcytidine derivative in cell culture medium.

-

Infection and Treatment:

-

Remove the growth medium from the cell monolayers.

-

Add the diluted compound to the wells.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (no virus, with compound) wells.

-

-

Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication until CPE is observed in 80-90% of the virus control wells.

-

Quantification of Cell Viability:

-

Remove the medium from the wells.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Incubate as required.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control.

-

Determine the EC50 value (the concentration of the compound that protects 50% of the cells from CPE) and the CC50 value (the concentration of the compound that reduces cell viability by 50% in uninfected cells) using a dose-response curve.

-

Virus Yield Reduction (VYR) Assay

This assay directly measures the reduction in the production of infectious virus particles in the presence of the antiviral compound.

Materials:

-

Same as for the CPE assay.

-

Additional 96-well plates for virus titration.

Procedure:

-

Infection and Treatment: Follow steps 1-3 of the CPE inhibition assay.

-

Incubation: Incubate the plates for a period that allows for one or more cycles of viral replication.

-

Harvesting of Virus:

-

At the end of the incubation period, collect the supernatant from each well.

-

The supernatant can be stored at -80°C for later titration.

-

-

Virus Titration:

-

Prepare serial dilutions of the harvested supernatants.

-

Infect fresh monolayers of host cells in a new 96-well plate with the diluted supernatants.

-

Incubate the plates until CPE is observed.

-

Determine the virus titer for each sample, typically as the 50% Tissue Culture Infectious Dose (TCID50) per ml.

-

-

Data Analysis:

-

Calculate the reduction in virus titer for each compound concentration compared to the virus control.

-

Determine the EC50 value (the concentration of the compound that reduces the virus yield by 50%).

-

Conclusion

2'-O-Methylcytidine and its derivatives represent a promising class of antiviral compounds with a broad spectrum of activity against various RNA viruses. Their mechanism of action, involving intracellular activation to the triphosphate form and subsequent inhibition of the viral RNA-dependent RNA polymerase, provides a solid basis for their therapeutic potential. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for the continued investigation and development of these compounds as effective antiviral agents. Further research is warranted to expand the known antiviral spectrum of 2'-O-Methylcytidine, optimize its derivatives for improved efficacy and safety profiles, and advance the most promising candidates into preclinical and clinical development.

References

- 1. CMP kinase - Wikipedia [en.wikipedia.org]

- 2. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]

- 5. DCK confers sensitivity of DCTD-positive cancer cells to oxidized methylcytidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pivotal role of uridine-cytidine kinases in pyrimidine metabolism and activation of cytotoxic nucleoside analogues in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation of uridine and cytidine nucleoside analogs by two human uridine-cytidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 9. Nucleoside diphosphate kinase (NDPK, NM23, AWD): recent regulatory advances in endocytosis, metastasis, psoriasis, insulin release, fetal erythroid lineage and heart failure; translational medicine exemplified - PMC [pmc.ncbi.nlm.nih.gov]

The Deuterium Effect: A Foundational Guide to the Impact of Deuteration on Nucleoside Analogs

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, has emerged as a promising strategy in drug development to enhance the pharmacokinetic profiles of various therapeutics, including a wide range of nucleoside analogs. This in-depth technical guide explores the foundational studies on the impact of deuteration on these critical antiviral and anticancer agents. By leveraging the kinetic isotope effect (KIE), deuteration can significantly alter metabolic pathways, leading to improved drug stability, increased half-life, and potentially reduced toxicity.

The Kinetic Isotope Effect in Drug Metabolism

The fundamental principle behind the utility of deuteration in drug design is the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step are slowed down when deuterium is substituted at that position. This is particularly relevant for metabolism mediated by cytochrome P450 (CYP) enzymes, which are responsible for the clearance of a vast number of drugs. By retarding this metabolic breakdown, deuteration can lead to a more favorable pharmacokinetic profile.[1][2]

Impact on Pharmacokinetics: A Comparative Overview

While comprehensive, direct comparative pharmacokinetic data between deuterated and non-deuterated nucleoside analogs in publicly available literature is limited, foundational studies on various drug classes, including some nucleoside analogs, have demonstrated significant improvements in key parameters. The following tables summarize available pharmacokinetic data for prominent non-deuterated nucleoside analogs. The goal of deuterating these or similar molecules would be to favorably alter these parameters, for instance, by increasing the area under the curve (AUC) and half-life (t½), while potentially reducing clearance (Cl).

Table 1: Pharmacokinetic Parameters of Gemcitabine and its Metabolite (dFdU) in Cancer Patients [1][3][4][5][6]

| Parameter | Gemcitabine | dFdU (Metabolite) |

| Clearance (Cl) | 2.7 L/min | 0.04 L/min |

| Volume of Distribution (Vc) | 15 L | 46 L |

| Half-life (t½) | < 30 min | 2 - 24 h |

| Maximum Concentration (Cmax) | 9.8 µM (oral) - 67.2 µM (IV) | Varies |

| Time to Cmax (Tmax) | 30 min | 30 min |

Table 2: Pharmacokinetic Parameters of Zidovudine (AZT) in HIV-Infected Patients [7][8][9]

| Parameter | Value |

| Clearance (Cl) | 2.33 - 2.49 L/hr/kg |

| Half-life (t½) | 1.14 - 1.20 hr |

| Bioavailability | 60-70% |

| Volume of Distribution | 1.6 L/kg |

Table 3: Pharmacokinetic Parameters of Sofosbuvir and its Metabolite (GS-331007) [10][11][12][13][14]

| Parameter | Sofosbuvir | GS-331007 (Metabolite) |

| AUC (in HCV-infected patients) | 60% higher than healthy subjects | 39% lower than healthy subjects |

| Half-life (t½) | - | - |

| Protein Binding | - | - |

Studies on deuterated analogs of other classes of drugs have shown promising results. For instance, HC-1119, a deuterated form of the androgen receptor inhibitor enzalutamide, exhibited slower metabolism and increased drug exposure in preclinical models. This allowed for a lower dose to achieve similar efficacy with potentially fewer side effects.[15] Similarly, the deuterated remdesivir derivative, VV116, has demonstrated potent antiviral activity against a broad range of coronaviruses, including SARS-CoV-2.[16][17]

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and analysis of specific deuterated nucleoside analogs are often proprietary. However, general methodologies can be outlined based on published research.

General Synthesis of Deuterated Nucleosides

The synthesis of deuterated nucleosides can be approached through several methods, including:

-

Enzymatic Synthesis: This method often involves the use of deuterated starting materials, such as deuterated ribose, which are then converted to the desired nucleoside through a series of enzymatic reactions.

-

Chemical Synthesis: This involves multi-step organic synthesis, where deuterium is introduced at specific positions of the nucleobase or the sugar moiety using deuterated reagents.

A general workflow for the synthesis and purification of a deuterated nucleoside analog is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics of gemcitabine and its metabolite in patients with cancer: effect of oxaliplatin and infusion rate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative pharmacokinetics of zidovudine and its toxic catabolite 3'-amino-3'-deoxythymidine in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of Sofosbuvir and Velpatasvir for Hepatitis C Treatment in Pregnancy [mdpi.com]

- 12. Pharmacokinetics of Sofosbuvir/Velpatasvir and efficacy of an alternate-day treatment in hemodialysis patients with chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of Sofosbuvir/Velpatasvir and efficacy of an alternate‐day treatment in hemodialysis patients with chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dovepress.com [dovepress.com]

- 16. Remdesivir Derivative VV116 Is a Potential Broad-Spectrum Inhibitor of Both Human and Animal Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Quantitative Analysis of RNA Modifications Using LC-MS/MS with 2'-O-Methylcytidine-d3

Application Note and Protocol

Introduction

Post-transcriptional modifications of RNA are critical regulators of gene expression and cellular function. Among the over 170 known RNA modifications, 2'-O-methylation (Nm) is a prevalent modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][2][3] This modification, where a methyl group is added to the 2'-hydroxyl of the ribose moiety, plays a crucial role in RNA stability, folding, and interactions with proteins.[2][3] Dysregulation of 2'-O-methylation has been implicated in numerous diseases, making the accurate quantification of these modifications essential for research and therapeutic development.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and accurate quantification of RNA modifications.[4][5][6] This method, coupled with the use of stable isotope-labeled internal standards, allows for precise and reproducible measurements of modified nucleosides from complex biological samples.[1][7] This application note provides a detailed protocol for the quantitative analysis of 2'-O-Methylcytidine (Cm) in total RNA using LC-MS/MS with 2'-O-Methylcytidine-d3 as an internal standard.

Principle

The method involves the enzymatic hydrolysis of total RNA into its constituent nucleosides. A known amount of the stable isotope-labeled internal standard, this compound, is spiked into the sample prior to digestion. This internal standard co-elutes with the endogenous 2'-O-Methylcytidine during liquid chromatography and is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. The ratio of the signal intensity of the endogenous analyte to the internal standard allows for accurate quantification, correcting for variations in sample preparation and instrument response.

Experimental Workflow

Caption: Overall experimental workflow for the quantitative analysis of 2'-O-Methylcytidine.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number |

| 2'-O-Methylcytidine (Cm) | Sigma-Aldrich | M1234 |

| This compound | Toronto Research Chemicals | M225502 |

| Nuclease P1 | Sigma-Aldrich | N8630 |

| Alkaline Phosphatase | New England Biolabs | M0290 |

| Phosphodiesterase I | Worthington Biochemical | LS003928 |

| RNAse-free water | Thermo Fisher Scientific | AM9937 |

| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 |

| Formic Acid (LC-MS Grade) | Fisher Scientific | A117-50 |

| Total RNA Isolation Kit | Qiagen | 74104 |

Experimental Protocols

RNA Isolation and Quantification

-

Isolate total RNA from cells or tissues using a commercial kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions.[8]

-

Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Ensure the A260/A280 ratio is between 1.8 and 2.1.

-

Store the RNA at -80°C until further use.

Preparation of Standard Solutions

-

Prepare a 1 mg/mL stock solution of 2'-O-Methylcytidine in RNAse-free water.

-

Prepare a 1 mg/mL stock solution of this compound in RNAse-free water.

-

Generate a series of calibration curve standards by serially diluting the 2'-O-Methylcytidine stock solution and adding a fixed amount of the this compound internal standard to each dilution.

RNA Digestion

-

In an RNAse-free microcentrifuge tube, combine 1-5 µg of total RNA with a known amount of this compound internal standard (e.g., 10 pmol).

-

Add nuclease P1 (2U) in 10 mM ammonium acetate buffer (pH 5.3).[9]

-

Incubate the mixture at 42°C for 2 hours.

-

Add ammonium bicarbonate buffer (pH 7.9) to a final concentration of 50 mM.

-

Add alkaline phosphatase (1U) and phosphodiesterase I (0.002U).

-

Incubate at 37°C for an additional 2 hours.[1]

-

Centrifuge the sample at 14,000 x g for 10 minutes to pellet any undigested material.

-

Transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient: A suitable gradient to separate the nucleosides (e.g., 0-5 min, 2% B; 5-15 min, 2-30% B; 15-17 min, 30-95% B; 17-20 min, 95% B; 20-21 min, 95-2% B; 21-25 min, 2% B)

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

2'-O-Methylcytidine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

This compound: Monitor the corresponding transition for the deuterated internal standard.

-

-

Optimize instrument parameters such as collision energy and declustering potential for each transition.

-

Data Presentation

The quantitative data for 2'-O-Methylcytidine levels in different samples can be summarized in the following table. The amount of 2'-O-Methylcytidine is normalized to the total amount of RNA used in the digestion.

| Sample ID | Cell Type/Tissue | Treatment | 2'-O-Methylcytidine (pmol/µg RNA) | Standard Deviation |

| 1 | HEK293T | Control | 0.85 | 0.07 |

| 2 | HEK293T | Drug A | 1.23 | 0.11 |

| 3 | HeLa | Control | 0.62 | 0.05 |

| 4 | HeLa | Drug B | 0.31 | 0.04 |

| 5 | Mouse Brain | Wild-Type | 2.14 | 0.18 |

| 6 | Mouse Brain | Knockout | 0.98 | 0.09 |

Biological Context and Signaling Pathway

2'-O-methylation is a critical modification in various cellular processes, including the regulation of mRNA translation and stability. The enzymes responsible for this modification are fibrillarin (FBL) and the box C/D snoRNP complex. The levels of 2'-O-methylation can be dynamically regulated in response to cellular stress and signaling pathways.

Caption: A simplified diagram of a signaling pathway influencing RNA 2'-O-methylation.

Conclusion

This application note provides a comprehensive protocol for the accurate and sensitive quantification of 2'-O-Methylcytidine in total RNA using LC-MS/MS with a stable isotope-labeled internal standard. This method is a valuable tool for researchers and drug development professionals studying the role of RNA modifications in health and disease. The ability to precisely measure changes in 2'-O-methylation levels will facilitate a deeper understanding of its regulatory functions and its potential as a therapeutic target.

References

- 1. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]